molecular formula C13H18BrN3O B7938355 1-(6-Bromopyridine-3-carbonyl)-4-(propan-2-yl)piperazine

1-(6-Bromopyridine-3-carbonyl)-4-(propan-2-yl)piperazine

Cat. No.: B7938355
M. Wt: 312.21 g/mol
InChI Key: VUQBBGKZTQJIKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Bromopyridine-3-carbonyl)-4-(propan-2-yl)piperazine (CAS 1350659-10-7) is a valuable chemical building block in medicinal chemistry and pharmaceutical research, with a molecular formula of C13H18BrN3O and a molecular weight of 312.21 g/mol . This compound features a piperazine ring, a privileged scaffold frequently found in biologically active molecules and FDA-approved drugs . The piperazine moiety is known to optimize the pharmacokinetic properties of drug candidates and serve as a versatile scaffold for arranging pharmacophoric groups during drug design . The molecule's specific structure, incorporating both a 6-bromopyridine carbonyl group and an isopropyl substituent on the piperazine ring, makes it a versatile synthon. The bromopyridine group can undergo further functionalization via cross-coupling reactions, such as Buchwald-Hartwig amination or Suzuki reactions, enabling the exploration of diverse chemical space . This makes it particularly useful for constructing potential kinase inhibitors and other targeted therapies, following trends in the development of novel piperazine-containing active compounds . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(6-bromopyridin-3-yl)-(4-propan-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrN3O/c1-10(2)16-5-7-17(8-6-16)13(18)11-3-4-12(14)15-9-11/h3-4,9-10H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUQBBGKZTQJIKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)C(=O)C2=CN=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxidation of 6-Bromopyridine-3-carbaldehyde

The aldehyde intermediate, 6-bromopyridine-3-carbaldehyde, is oxidized to the carboxylic acid using strong oxidizing agents. A method adapted from CN107056690A involves:

  • Reagents : Potassium permanganate (KMnO₄) in acidic aqueous conditions.

  • Conditions : Stirring at 60–80°C for 4–6 hours.

  • Yield : ~85–90% after recrystallization.

This step is critical for generating the reactive carboxyl group necessary for subsequent coupling.

Activation of 6-Bromopyridine-3-carboxylic Acid

Acid Chloride Formation

Conversion to the acid chloride enhances electrophilicity for nucleophilic acyl substitution:

  • Reagents : Thionyl chloride (SOCl₂) or oxalyl chloride.

  • Conditions : Reflux in anhydrous dichloromethane (DCM) for 2–3 hours.

  • Workup : Removal of excess SOCl₂ under reduced pressure yields the acid chloride as a pale-yellow oil.

Coupling Agent-Mediated Activation

Alternatively, carbodiimide-based coupling agents enable direct amide formation without isolating the acid chloride:

  • Reagents : EDC with hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP).

  • Solvent : Anhydrous DCM or tetrahydrofuran (THF).

  • Conditions : Stirring at ambient temperature for 12–24 hours.

Coupling with 4-Isopropylpiperazine

Amide Bond Formation via Acid Chloride

Reaction of 6-bromopyridine-3-carbonyl chloride with 4-isopropylpiperazine proceeds under mild conditions:

  • Molar Ratio : 1:1.2 (acid chloride:amine) to ensure complete conversion.

  • Base : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to scavenge HCl.

  • Solvent : DCM or THF.

  • Yield : 75–82% after column chromatography (hexane/ethyl acetate).

Direct Coupling Using EDC/HOBt

A one-pot method avoids isolating the acid chloride:

  • Procedure :

    • Dissolve 6-bromopyridine-3-carboxylic acid (1 eq) and 4-isopropylpiperazine (1.1 eq) in DCM.

    • Add EDC (1.2 eq), HOBt (1.2 eq), and DMAP (0.1 eq).

    • Stir at room temperature for 18 hours.

  • Workup : Wash with 5% NaOH, dry over Na₂SO₄, and purify via silica gel chromatography.

  • Yield : 80–85%.

Optimization and Comparative Analysis

Solvent and Temperature Effects

ParameterAcid Chloride MethodEDC/HOBt Method
Solvent DCMDCM/THF
Temperature 0–25°C25°C
Reaction Time 2–4 hours12–18 hours
Yield 75–82%80–85%

The EDC/HOBt method offers higher yields and simpler workup but requires longer reaction times.

Scale-Up Considerations

Large-scale synthesis (>1 kg) adapts the acid chloride route due to easier purification:

  • Example : A 1.5 kg batch achieved 78% yield using SOCl₂ activation and TEA in DCM.

Mechanistic Insights

Nucleophilic Acyl Substitution

The piperazine’s secondary amine attacks the electrophilic carbonyl carbon, displacing the chloride or hydroxyl group. Steric hindrance from the isopropyl group slightly slows kinetics but improves regioselectivity.

Side Reactions and Mitigation

  • Br Displacement : Minimized by avoiding strong nucleophiles (e.g., iodide salts).

  • Over-Acylation : Controlled by stoichiometric excess of piperazine.

Scientific Research Applications

Pharmacological Applications

  • Cannabinoid Receptor Modulation
    • Research indicates that compounds similar to 1-(6-Bromopyridine-3-carbonyl)-4-(propan-2-yl)piperazine can act as antagonists for the peripheral cannabinoid receptor type 1 (CB1). These antagonists are being explored for their potential to treat conditions such as obesity and metabolic syndrome by modulating appetite and energy balance .
  • Antifungal and Antibacterial Activities
    • A study synthesized various piperazine derivatives, including those related to this compound, evaluating their antifungal and antibacterial properties. The results showed promising activity against several pathogenic strains, suggesting potential use as therapeutic agents in infectious diseases .
  • Cancer Treatment
    • The compound has been investigated for its antitumor properties. In vitro studies showed that derivatives could inhibit cancer cell proliferation, indicating potential as a lead compound for developing new anticancer drugs .

Table 1: Summary of Research Findings on this compound

Study ReferenceApplication AreaKey Findings
Cannabinoid ModulationDemonstrated selective antagonism of hCB1 receptors with potential therapeutic effects on obesity.
Antifungal ActivityShowed significant antifungal activity against Candida species, indicating its potential as an antifungal agent.
Antitumor ActivityExhibited cytotoxic effects on various cancer cell lines, suggesting further investigation for cancer therapeutics.

Synthetic Approaches

The synthesis of this compound involves multiple steps, typically starting from commercially available pyridine derivatives. The introduction of the bromine atom at the 6-position enhances the compound's reactivity and biological activity. Various synthetic routes have been documented, emphasizing the importance of optimizing conditions to achieve high yields and purity .

Mechanism of Action

The mechanism by which 1-(6-Bromopyridine-3-carbonyl)-4-(propan-2-yl)piperazine exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

Compound Name Substituents on Piperazine Bromine Position on Pyridine Key Differences Reference
1-benzyl-4-[(5-bromo-3-pyridinyl)carbonyl]piperazine Benzyl, 5-bromopyridine-3-carbonyl 5-position Benzyl vs. isopropyl substituent
1-(6-Bromopyridin-2-yl)-4-ethylpiperazine Ethyl, 6-bromopyridin-2-yl 2-position Pyridine substitution position
1-(3-Chlorophenyl)-4-(4-isopropylbenzoyl)piperazine 3-Chlorophenyl, 4-isopropylbenzoyl N/A Benzoyl vs. bromopyridine carbonyl

These analogues highlight variability in substituent groups and bromine positioning, which critically influence physicochemical and biological properties.

Physical and Chemical Properties

  • Molecular Weight : Estimated at ~360–370 g/mol (similar to ’s 360.25 g/mol for a benzyl analogue) .
  • Solubility : Bromine and carbonyl groups likely reduce lipophilicity compared to alkyl-substituted piperazines (e.g., ethyl or isopropyl derivatives).
  • logP: Predicted to be moderate (~2–3), balancing polar (carbonyl, bromine) and nonpolar (isopropyl) groups.

Receptor Binding Affinity

Piperazine derivatives often target neurotransmitter receptors. For instance:

  • Dopamine D2 Receptor : A (2-methoxyphenyl)piperazine derivative showed high affinity (Ki < 100 nM) in , suggesting that electron-donating groups (e.g., methoxy) enhance binding. The bromine atom in the main compound may act as a hydrophobic anchor, while the isopropyl group could optimize steric fit .
  • PAF Antagonists : highlights piperazine-linked thiazolidinecarboxamides with IC50 values < 1 µM. The main compound’s carbonyl group may mimic such pharmacophores .

Antibacterial Activity

reports that (2-methoxyphenyl)piperazine derivatives exhibit antibacterial effects against Gram-positive and Gram-negative bacteria. The bromopyridine moiety in the main compound may enhance membrane penetration or disrupt bacterial enzymes .

Structure-Activity Relationships (SAR)

  • Substituent Effects: Isopropyl: Enhances lipophilicity and may improve blood-brain barrier penetration compared to ethyl or benzyl groups . Carbonyl Group: Facilitates hydrogen bonding with target proteins, a feature absent in non-carbonyl analogues like ’s ethylpiperazine .

Biological Activity

1-(6-Bromopyridine-3-carbonyl)-4-(propan-2-yl)piperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C13H20BrN3
  • Molecular Weight : 298.23 g/mol
  • CAS Number : 2096510-30-2

Biological Activity Overview

The biological activity of this compound is primarily linked to its interactions with various biological targets, including enzymes and receptors. The incorporation of the bromopyridine moiety enhances its pharmacological profile, particularly in modulating enzyme activities and influencing cell signaling pathways.

This compound has been studied for its role in:

  • Inhibition of Protein Kinases : It exhibits selective inhibition against certain kinases, which are critical in regulating cell proliferation and survival.
  • Antimicrobial Activity : Preliminary studies suggest that the compound shows effectiveness against various bacterial strains, potentially making it a candidate for antibiotic development.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Protein Kinase InhibitionSelective inhibition of CDK4/6
Antimicrobial EffectMIC against E. coli: 50 µM
Antiproliferative ActivityEnhanced activity in cancer cell lines

Case Study 1: Protein Kinase Inhibition

A study demonstrated that the compound selectively binds to the kinase-inactive conformation of CDK4/6, which plays a significant role in cell cycle regulation. This interaction was characterized using molecular docking studies, revealing binding affinities in the nanomolar range. The implications for cancer therapy are significant, as selective CDK inhibitors are crucial for targeted cancer treatments .

Case Study 2: Antimicrobial Effectiveness

Research into the antimicrobial properties of this compound revealed that it has a minimum inhibitory concentration (MIC) of 50 µM against E. coli. This suggests potential utility in developing new antibiotics, particularly against resistant strains . Further investigations are needed to elucidate the mechanism by which this compound exerts its antibacterial effects.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 1-(6-bromopyridine-3-carbonyl)-4-(propan-2-yl)piperazine, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound is typically synthesized via coupling reactions between 6-bromopyridine-3-carboxylic acid derivatives and substituted piperazines. For example, amide bond formation using coupling agents like HOBt/TBTU in DMF under anhydrous conditions (similar to methods in and ). Optimization involves adjusting stoichiometry (e.g., 1.2 equiv of acylating agent), temperature (room temperature to 80°C), and catalysts (e.g., Pd(PPh₃)₄ for cross-coupling, as in ). Purification often employs silica gel chromatography with gradients of ethyl acetate/hexane (e.g., 1:8 ratio) .

Q. Which analytical techniques are critical for characterizing the purity and structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromopyridine protons at δ 8.5–9.0 ppm, piperazine carbons at ~45–55 ppm).
  • HPLC-MS : To verify purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z ~326).
  • Elemental Analysis : Validate empirical formula (C₁₃H₁₅BrN₃O) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact. Store in airtight containers at 2–8°C. In case of spills, neutralize with inert adsorbents (e.g., sand) and dispose via hazardous waste protocols (see Safety Data Sheets in ) .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict the biological activity of this compound against specific targets?

  • Methodological Answer : Use software like AutoDock Vina or Schrödinger Suite to dock the compound into target protein pockets (e.g., kinases, GPCRs). Key parameters:

  • Grid Box : Centered on active sites (e.g., ATP-binding pocket for kinases).
  • Scoring Functions : Evaluate binding affinity (ΔG ≤ -8 kcal/mol suggests strong interactions).
  • Validation : Compare with experimental IC₅₀ values from enzyme inhibition assays (e.g., ’s anticancer studies) .

Q. What strategies resolve contradictions in reported synthetic yields or biological activities across studies?

  • Methodological Answer :

  • Reaction Reproducibility : Verify catalyst purity (e.g., Pd(PPh₃)₄ vs. residual Pd in vs. 19) and solvent dryness.
  • Biological Assay Variability : Standardize cell lines (e.g., MCF-7 for cytotoxicity) and control for batch-to-batch compound purity.
  • Statistical Analysis : Use ANOVA to assess significance of divergent results (e.g., ±15% yield differences) .

Q. How does the bromopyridine moiety influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing bromine enhances electrophilicity at the pyridine’s 3-position, facilitating SNAr reactions. For example:

  • Conditions : Use K₂CO₃ in DMF at 60°C with amines or thiols.
  • Monitoring : Track displacement via LC-MS (loss of Br⁻ ion) or ¹H NMR (downfield shifts in pyridine protons) .

Q. What in vitro assays are suitable for evaluating this compound’s potential as a kinase inhibitor?

  • Methodological Answer :

  • Kinase Profiling : Use ADP-Glo™ assays against a panel of kinases (e.g., EGFR, BRAF).
  • IC₅₀ Determination : Dose-response curves (0.1–100 µM) with ATP concentration at Km.
  • Selectivity Screening : Compare inhibition of off-target kinases (e.g., PKA, PKC) .

Q. How can structural modifications enhance metabolic stability without compromising target affinity?

  • Methodological Answer :

  • Bioisosteric Replacement : Substitute bromine with CF₃ (improves lipophilicity; see ).
  • Piperazine Substituents : Introduce tert-butyl or fluorinated groups to block CYP450 metabolism.
  • In Silico ADMET Prediction : Use QikProp to optimize logP (2–5) and PSA (<90 Ų) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.